molecular formula C19H20FN5OS B4794971 N-(2,1,3-BENZOTHIADIAZOL-5-YL)-2-[4-(2-FLUOROBENZYL)-1-PIPERAZINYL]ACETAMIDE

N-(2,1,3-BENZOTHIADIAZOL-5-YL)-2-[4-(2-FLUOROBENZYL)-1-PIPERAZINYL]ACETAMIDE

Cat. No.: B4794971
M. Wt: 385.5 g/mol
InChI Key: PTEPPIDMPXQJAH-UHFFFAOYSA-N
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Description

N-(2,1,3-BENZOTHIADIAZOL-5-YL)-2-[4-(2-FLUOROBENZYL)-1-PIPERAZINYL]ACETAMIDE is a complex organic compound that features a benzothiadiazole core, a fluorobenzyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-BENZOTHIADIAZOL-5-YL)-2-[4-(2-FLUOROBENZYL)-1-PIPERAZINYL]ACETAMIDE typically involves multiple steps:

    Formation of the Benzothiadiazole Core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the Fluorobenzyl Group: This step may involve nucleophilic substitution reactions where a fluorobenzyl halide reacts with a suitable nucleophile.

    Attachment of the Piperazine Ring: This can be done through amide bond formation, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzothiadiazole core.

    Reduction: Reduction reactions could target the amide bond or other functional groups.

    Substitution: The fluorobenzyl group may participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halides, nucleophiles, or electrophiles depending on the specific reaction.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

Chemistry

    Catalysis: Compounds with benzothiadiazole cores are often studied as catalysts in various organic reactions.

    Materials Science: These compounds can be used in the development of organic semiconductors and other advanced materials.

Biology and Medicine

    Drug Development:

    Biological Probes: The compound could be used as a probe to study biological processes due to its unique structure.

Industry

    Electronics: Use in the development of organic electronic devices.

Mechanism of Action

The mechanism of action would depend on the specific application. In medicinal chemistry, the compound might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzothiadiazole core could be involved in electron transfer processes, while the piperazine ring might interact with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,1,3-Benzothiadiazol-5-yl)-2-[4-(2-chlorobenzyl)-1-piperazinyl]acetamide
  • N-(2,1,3-Benzothiadiazol-5-yl)-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide

Uniqueness

N-(2,1,3-BENZOTHIADIAZOL-5-YL)-2-[4-(2-FLUOROBENZYL)-1-PIPERAZINYL]ACETAMIDE is unique due to the presence of the fluorobenzyl group, which can impart distinct electronic properties and biological activity compared to its analogs.

Properties

IUPAC Name

N-(2,1,3-benzothiadiazol-5-yl)-2-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN5OS/c20-16-4-2-1-3-14(16)12-24-7-9-25(10-8-24)13-19(26)21-15-5-6-17-18(11-15)23-27-22-17/h1-6,11H,7-10,12-13H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTEPPIDMPXQJAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2F)CC(=O)NC3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,1,3-BENZOTHIADIAZOL-5-YL)-2-[4-(2-FLUOROBENZYL)-1-PIPERAZINYL]ACETAMIDE
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N-(2,1,3-BENZOTHIADIAZOL-5-YL)-2-[4-(2-FLUOROBENZYL)-1-PIPERAZINYL]ACETAMIDE
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N-(2,1,3-BENZOTHIADIAZOL-5-YL)-2-[4-(2-FLUOROBENZYL)-1-PIPERAZINYL]ACETAMIDE
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N-(2,1,3-BENZOTHIADIAZOL-5-YL)-2-[4-(2-FLUOROBENZYL)-1-PIPERAZINYL]ACETAMIDE
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N-(2,1,3-BENZOTHIADIAZOL-5-YL)-2-[4-(2-FLUOROBENZYL)-1-PIPERAZINYL]ACETAMIDE
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N-(2,1,3-BENZOTHIADIAZOL-5-YL)-2-[4-(2-FLUOROBENZYL)-1-PIPERAZINYL]ACETAMIDE

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